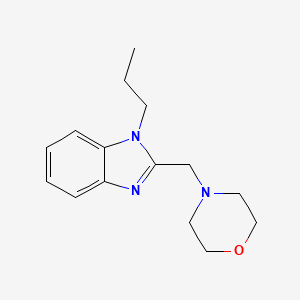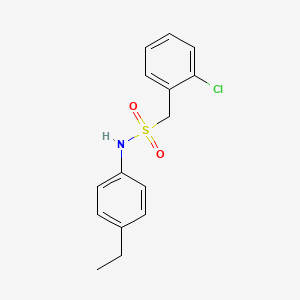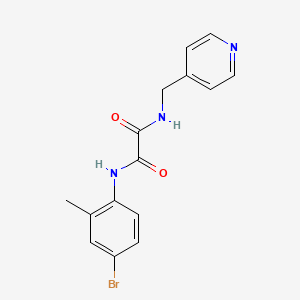
2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole
説明
2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole, also known as Praziquantel, is a pharmaceutical drug that is commonly used to treat parasitic infections in humans and animals. It was first synthesized in the 1970s and has since become one of the most effective and widely used drugs for the treatment of parasitic infections.
作用機序
The exact mechanism of action of 2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole is not fully understood, but it is believed to work by disrupting the calcium ion channels in the muscles of the parasites, causing paralysis and death. It has also been shown to affect the membrane structure of the parasites, leading to increased permeability and eventual death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in humans and animals, with few reported side effects. It is rapidly absorbed and metabolized in the liver, and is excreted primarily in the urine. This compound has been shown to have a high affinity for the nervous system, and may have some effect on the neurotransmitters that regulate muscle function.
実験室実験の利点と制限
2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole is a highly effective and widely used drug for the treatment of parasitic infections, and is often the drug of choice for treatment. It is relatively inexpensive and easy to administer, making it a practical option for use in lab experiments. However, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
将来の方向性
There are several areas of future research that could be explored with 2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole. One area of interest is the potential use of this compound in the treatment of other diseases such as cancer. Another area of interest is the development of new and more effective drugs for the treatment of parasitic infections, as there is a growing concern about the development of drug resistance in parasites. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs with similar mechanisms of action.
科学的研究の応用
2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazole has been extensively studied for its effectiveness in treating parasitic infections such as schistosomiasis, tapeworm infections, and liver fluke infections. It has been shown to be highly effective in killing the parasites that cause these infections, and is often the drug of choice for treatment. This compound has also been studied for its potential use in the treatment of other diseases such as cancer, as it has been shown to have anti-tumor properties in some studies.
特性
IUPAC Name |
4-[(1-propylbenzimidazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17-8-10-19-11-9-17/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPHLLARTNBNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4397858.png)

![3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397880.png)
![2-[(4-fluorobenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4397891.png)

![2-isopropyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397896.png)
![2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397899.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]pentanamide](/img/structure/B4397907.png)
![1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4397915.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4397950.png)
![4-chloro-2-methyl-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4397952.png)

![methyl 5-(3-ethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4397961.png)